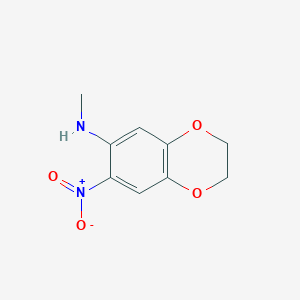

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Description

Properties

IUPAC Name |

N-methyl-6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-6-4-8-9(15-3-2-14-8)5-7(6)11(12)13/h4-5,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLJAMZQXJCEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Nucleophilic Substitution of 1,4-Benzodioxane

- Reaction : 1,4-Benzodioxane reacts with ammonia or amine derivatives under catalytic conditions.

- Conditions : Typically performed under reflux in polar solvents like ethanol or water with catalysts such as Pd/C for hydrogenation or using nucleophilic substitution with ammonia in basic media.

- Yield : Approximately 70-85%, depending on reaction parameters.

Method B: Reduction of Nitro Derivatives

- Reaction : Nitro-substituted benzodioxane derivatives are reduced using catalytic hydrogenation (H₂/Pd-C) to yield the amine.

- Conditions : Hydrogen atmosphere at 25-50 atm, room temperature or slightly elevated.

- Yield : Up to 91%, with high purity.

Nitration to Form 7-Nitro Derivative

- Reaction : Electrophilic aromatic substitution with nitrating agents.

- Reagents : Mixture of concentrated nitric acid and sulfuric acid.

- Conditions : Controlled temperature (0–5°C) to prevent over-nitration.

- Outcome : Selective nitration at the 7-position, confirmed via spectroscopic analysis.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Temperature | 0–5°C | To control regioselectivity |

| Reagents | HNO₃ / H₂SO₄ | Concentrated acids |

| Yield | 60–75% | Depending on reaction control |

Methylation to Introduce the N-Methyl Group

- Reaction : Nucleophilic methylation of the amino group.

- Reagents : Methyl iodide (CH₃I) or methyl sulfate, with a base such as potassium carbonate or sodium hydride.

- Conditions : Reflux in anhydrous solvents like acetone or DMF.

- Notes : Reaction monitored via TLC; excess methylating agent ensures complete methylation.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Reagent | CH₃I or methyl sulfate | Excess used for complete methylation |

| Base | K₂CO₃ or NaH | To deprotonate amine |

| Solvent | Acetone or DMF | Anhydrous conditions preferred |

| Yield | 80–90% | High efficiency |

Purification and Characterization

Post-synthesis, purification involves:

- Extraction : Organic solvent washes.

- Recrystallization : From suitable solvents like ethanol or ethyl acetate.

- Spectroscopic confirmation : IR, NMR, and mass spectrometry to confirm structure and purity.

Data Table Summarizing Preparation Methods

| Step | Reaction | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of benzodioxane amine | Ammonia or catalytic hydrogenation | Reflux, catalytic | 70–91% | From nitrated or halogenated precursors |

| 2 | Nitration | HNO₃ / H₂SO₄ | 0–5°C | 60–75% | Regioselective at 7-position |

| 3 | Methylation | CH₃I / methyl sulfate + base | Reflux, anhydrous | 80–90% | Ensures N-methylation |

Research Findings and Notes

- Reaction Control : Precise temperature and reagent stoichiometry are critical for regioselectivity and yield optimization.

- Industrial Scalability : Continuous flow reactors can be employed to enhance safety and efficiency, especially during nitration and methylation steps.

- Spectroscopic Validation : Confirmed by IR (N-H stretch, aromatic C=C, nitro stretches), ¹H NMR (aromatic and methyl signals), and mass spectrometry (molecular ion at expected m/z).

Chemical Reactions Analysis

Types of Reactions

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, yielding N-methyl-7-amino-2,3-dihydro-1,4-benzodioxin-6-amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of N-methyl-7-amino-2,3-dihydro-1,4-benzodioxin-6-amine.

Substitution: Formation of various substituted benzodioxane derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its biological activity against certain diseases.

Mechanism of Action

The mechanism of action of N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar 1,4-Benzodioxin Derivatives

The 1,4-benzodioxin scaffold is pharmacologically versatile, with modifications at positions 6, 7, and nitrogen significantly altering biological activity. Below is a detailed comparison of N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine with structurally related compounds:

Structural and Functional Group Variations

Key Research Findings

Antibacterial Activity

- Sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine (e.g., 4-chloro-/4-methyl-substituted benzenesulfonamides) exhibit potent antibacterial activity against Gram-positive and Gram-negative strains. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide showed significant inhibition of Staphylococcus aureus (MIC = 8 µg/mL) .

- In contrast, This compound lacks direct antibacterial data, suggesting its role as an intermediate rather than a therapeutic agent .

Anti-Diabetic Activity

- Acetamide derivatives like 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides demonstrated moderate α-glucosidase inhibition (IC₅₀ = 81–86 µM), though weaker than the reference drug acarbose (IC₅₀ = 37.38 µM) . Structural flexibility at the nitrogen (e.g., methyl vs. aryl groups) correlates with activity .

Anti-Fungal and Biofilm Inhibition

Biological Activity

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound belonging to the class of benzodioxane derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of antibacterial and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : C9H10N2O4

- Molecular Weight : 198.19 g/mol

- CAS Number : 1211503-74-0

Antibacterial Activity

This compound and its analogs have been shown to exhibit significant antibacterial properties, particularly against bacterial biofilms. The mechanism appears to involve:

- Inhibition of Biofilm Formation : Similar compounds have demonstrated the ability to disrupt biofilm integrity, which is crucial for bacterial survival in hostile environments.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of compounds related to benzodioxane structures. Notably:

- α-glucosidase Inhibition : Some derivatives have shown substantial inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This property is particularly relevant for managing Type 2 diabetes mellitus (T2DM) by slowing down glucose absorption .

- Acetylcholinesterase Inhibition : While the activity against acetylcholinesterase (AChE) was weaker, it suggests potential implications for neurodegenerative diseases like Alzheimer's disease .

Synthesis and Testing

A study synthesized various sulfonamide derivatives containing benzodioxane moieties and tested their biological activities. The results indicated that:

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| Compound A | α-glucosidase | High |

| Compound B | AChE | Low |

| N-methyl-7-nitro derivative | α-glucosidase | Moderate |

These findings align with the hypothesis that structural modifications can enhance biological activity against specific targets .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological properties compared to its analogs:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,4-Benzodioxane | No nitro/methyl groups | Limited antibacterial activity |

| N-methyl-1,4-benzodioxane-6-amine | Methyl group present | Moderate antibacterial activity |

| N-methyl-7-nitro derivative | Nitro and methyl groups | Enhanced antibacterial and enzyme inhibition |

This comparison highlights how the presence of both nitro and methyl groups contributes to the compound's enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine?

- Methodological Answer : The synthesis typically involves two steps:

Sulfonamide Formation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic conditions (pH 9–10, aqueous Na₂CO₃) to form intermediates like N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .

N-Alkylation : Treating the sulfonamide intermediate with alkyl/aryl halides (e.g., 2-bromo-N-(substituted-phenyl)acetamides) in DMF using LiH as a base at 25°C for 2–3 hours . Characterization is performed via ¹H-NMR (aromatic protons, methyl groups), IR (S=O stretches at 1130–1350 cm⁻¹), and elemental analysis .

Q. Which spectroscopic techniques are essential for characterizing N-methyl-7-nitro-benzodioxin derivatives?

- Methodological Answer :

- ¹H-NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.15–6.77 ppm, methyl groups at δ 1.31 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Elemental Analysis (CHN) : Validates stoichiometry (e.g., C: 62.23%, H: 5.43%, N: 5.81% for derivative 7d) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yields of N-alkylated benzodioxin derivatives?

- Methodological Answer :

- pH Control : Maintain pH 8–10 during sulfonamide formation to deprotonate the amine and prevent side reactions .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity .

- Activators : LiH increases alkylation efficiency by generating reactive alkoxide ions. Yields up to 80% are achieved with these conditions .

Q. What explains the moderate α-glucosidase inhibition of certain benzodioxin derivatives despite structural similarities?

- Methodological Answer : Substituent electronic effects play a critical role. For example:

- Derivatives with electron-withdrawing groups (e.g., nitro at position 7) exhibit better IC₅₀ values (7k: 81.12 µM vs. acarbose: 37.38 µM) due to enhanced enzyme binding .

- Molecular docking studies suggest nitro groups improve interactions with the α-glucosidase active site, while bulky substituents (e.g., p-methylphenyl) increase hydrophobic contacts .

Q. How should researchers address discrepancies in enzyme inhibition data across studies?

- Methodological Answer :

- Standardized Assays : Use identical enzyme concentrations (e.g., 0.057 U/mL) and incubation times (30 minutes at 37°C) .

- Triplicate Testing : Report mean ± SEM (e.g., IC₅₀ of 7i: 86.31 ± 0.11 µM) to account for variability .

- In Silico Validation : Cross-validate experimental IC₅₀ with molecular docking scores to identify outliers .

Q. What strategies can optimize the α-glucosidase inhibitory activity of benzodioxin derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at position 7 and hydrophobic substituents (e.g., -CH₃) on the phenyl ring .

- Fragment-Based Design : Use crystallographic data to modify derivatives for better fit into the enzyme’s catalytic pocket .

Q. How do structural modifications at the N-position affect antibacterial efficacy?

- Methodological Answer :

- Alkyl vs. Aryl Substituents : N-Alkyl derivatives (e.g., ethyl) show broader-spectrum activity against Gram-negative bacteria, while aryl groups (e.g., p-chlorophenyl) enhance lipoxygenase inhibition .

- Mechanistic Studies : Evaluate membrane disruption via fluorescence assays (e.g., propidium iodide uptake) to link structure to bactericidal effects .

Notes

- Advanced questions emphasize mechanistic, SAR, and computational approaches.

- Basic questions focus on synthesis and characterization fundamentals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.